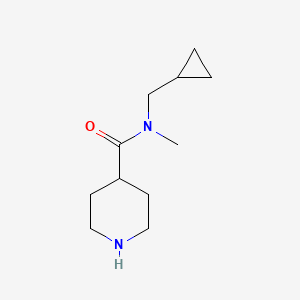

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide

Description

N-(Cyclopropylmethyl)-N-methylpiperidine-4-carboxamide is a piperidine-derived carboxamide featuring a cyclopropylmethyl and a methyl group as substituents on the amide nitrogen. This compound is structurally characterized by its piperidine ring, which is substituted at the 4-position with a carboxamide group. The cyclopropylmethyl moiety introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to other analogs.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-13(8-9-2-3-9)11(14)10-4-6-12-7-5-10/h9-10,12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUNJCXJCKEGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclopropylmethyl halides under basic conditions. One common method involves the use of cyclopropylmethyl bromide and N-methylpiperidine-4-carboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of flow reactors can also improve the scalability of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Opioid Research

The compound is structurally related to the fentanyl series, a class of potent synthetic opioids. Research indicates that modifications to the piperidine ring can significantly affect the compound's analgesic properties. For instance, the introduction of various substituents on the piperidine ring can enhance μ-opioid receptor affinity while modulating selectivity towards δ- and κ-opioid receptors .

Key Findings:

- High μ-Selectivity: Compounds in this series exhibit high affinity for μ-opioid receptors, which is crucial for their analgesic effects.

- Analgesic Potency: Variations in the structure can lead to compounds with significantly different potencies; for example, certain derivatives show up to 200-fold differences in potency compared to fentanyl .

Synthesis Pathways

The synthesis of N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide involves several chemical reactions that allow for structural modifications. The general approach includes:

- N-Alkylation: The piperidine nitrogen can be alkylated using cyclopropylmethyl chloride or similar reagents.

- Carboxamide Formation: The carboxylic acid derivative can be converted into the amide through standard coupling reactions, often utilizing coupling agents like EDC or DCC.

Synthesis Overview:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | N-Alkylation | Cyclopropylmethyl chloride, base (e.g., NaH) |

| 2 | Amidation | Carboxylic acid derivative, coupling agent (e.g., EDC) |

Neuropharmacological Studies

Research has indicated that derivatives of this compound may have implications in treating various neurological conditions. The modulation of opioid receptors suggests potential applications in pain management and possibly in treating addiction disorders.

Potential Applications:

- Pain Management: Given its opioid-like properties, this compound could serve as a potent analgesic.

- Addiction Treatment: Modifications could lead to compounds that mitigate withdrawal symptoms without producing significant euphoria.

Case Studies and Research Insights

Several studies have highlighted the efficacy of related compounds in clinical settings. For example:

- A study on a related piperidine derivative demonstrated significant analgesic effects in animal models with minimal side effects, suggesting a favorable safety profile .

- Another investigation focused on receptor binding affinities revealed that specific substitutions could lead to compounds with reduced addiction potential while maintaining analgesic efficacy.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide with key analogs, focusing on structural features, synthetic pathways, and inferred pharmacological properties.

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-Yl]Cyclopropanecarboxamide)

- Structural Differences : Cyclopropylfentanyl substitutes the cyclopropylmethyl group with a phenyl group and introduces a phenethyl chain on the piperidine nitrogen. This modification enhances opioid receptor affinity due to the aromatic phenyl group’s π-π interactions .

- Pharmacological Impact : Cyclopropylfentanyl is a potent synthetic opioid, with binding affinity driven by its phenyl and phenethyl substituents. In contrast, the cyclopropylmethyl group in the target compound may reduce opioid activity but improve metabolic stability by resisting oxidative degradation .

1-Benzyl-4-Phenylamino-4-Piperidinecarboxamide

- Structural Differences: This analog replaces the cyclopropylmethyl group with a benzyl group and incorporates a phenylamino substituent at the 4-position of the piperidine ring.

- Synthetic Pathways : The synthesis of this compound involves benzylation of the piperidine nitrogen, followed by carboxamide formation. Comparatively, the target compound’s cyclopropylmethyl group requires specialized reagents like cyclopropanecarbonyl chloride, which may affect yield and scalability .

4-(4-Fluorophenyl)Piperidine Derivatives

- Structural Differences : Derivatives such as 4-(4-fluorophenyl)piperidine lack the carboxamide group but feature fluorophenyl substituents. Fluorine’s electron-withdrawing effects enhance metabolic stability and receptor binding precision .

- Functional Implications : The absence of the carboxamide group in these derivatives limits their utility as enzyme inhibitors but makes them suitable for kinase or GPCR-targeted therapies .

Data Table: Key Structural and Inferred Pharmacological Comparisons

Research Findings and Implications

Metabolic Stability : The cyclopropylmethyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation, a advantage over benzyl or phenethyl analogs .

Receptor Selectivity: Compared to cyclopropylfentanyl, the absence of aromatic groups in the target compound may reduce µ-opioid receptor binding but increase selectivity for non-opioid targets, such as sigma receptors .

Biological Activity

N-(cyclopropylmethyl)-N-methylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with piperidine derivatives. The compound can be characterized using various spectroscopic techniques like NMR and LC-MS to confirm its structure and purity.

Antimicrobial Activity

Recent studies indicate that derivatives of piperidine, including those with cyclopropyl substitutions, exhibit significant antibacterial properties. For instance, compounds with a 4′-cis-(cyclopropylmethyl)piperidine moiety have shown strong activity against Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that the structural features of this compound may enhance its efficacy against bacterial pathogens.

Monoamine Reuptake Inhibition

This compound has been explored for its potential as a monoamine reuptake inhibitor. In comparative studies, it has been found to exhibit varying degrees of inhibition against norepinephrine (NE), serotonin (5-HT), and dopamine (DA) transporters. The compound's binding affinity can be influenced by its structural modifications, which may lead to enhanced therapeutic profiles in treating mood disorders .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Streptococcus species, indicating its potential as a novel antibiotic agent .

- Neuropharmacological Effects : In vivo studies have shown that modifications in the piperidine structure can lead to improved selectivity for serotonin receptors, which is crucial for developing antidepressants .

- Anti-inflammatory Properties : Some derivatives have been assessed for their anti-inflammatory effects using RAW264.7 macrophages, where they reduced nitric oxide production in activated cells, suggesting potential applications in inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, which may mediate its effects on mood and behavior.

- Inhibition of Enzyme Activity : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of monoamines in the synaptic cleft.

- Modulation of Immune Response : Its anti-inflammatory effects could be attributed to modulation of cytokine release from immune cells.

Data Table: Structure-Activity Relationships

| Compound Structure | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | Antibacterial | 5.0 | Streptococcus pneumoniae |

| Derivative A | Monoamine Reuptake Inhibition | 90 (NE) | NE Transporter |

| Derivative B | Anti-inflammatory | 20 | NO Production |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.